molecular formula C9H10ClF B13202619 1-(1-Chloropropan-2-yl)-4-fluorobenzene

1-(1-Chloropropan-2-yl)-4-fluorobenzene

Katalognummer: B13202619
Molekulargewicht: 172.63 g/mol
InChI-Schlüssel: JEPCEUCSFXJZSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chloropropan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where a chlorine atom is attached to the second carbon of a propyl group, and a fluorine atom is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in solvents like ethanol or DMF.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products like 1-(1-hydroxypropan-2-yl)-4-fluorobenzene.

    Electrophilic Aromatic Substitution: Products like 1-(1-chloropropan-2-yl)-2,4-difluorobenzene.

    Oxidation and Reduction: Products like 1-(1-chloropropan-2-yl)-4-fluorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

1-(1-Chloropropan-2-yl)-4-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 1-(1-Chloropropan-2-yl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Chloropropan-2-yl)benzene: Lacks the fluorine atom, leading to different chemical properties and reactivity.

    1-(1-Chloropropan-2-yl)-2-fluorobenzene: The fluorine atom is positioned differently, affecting its electronic distribution and reactivity.

    1-(1-Chloropropan-2-yl)-3-fluorobenzene: Another positional isomer with distinct chemical behavior.

Uniqueness: 1-(1-Chloropropan-2-yl)-4-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric effects

Eigenschaften

Molekularformel

C9H10ClF

Molekulargewicht

172.63 g/mol

IUPAC-Name

1-(1-chloropropan-2-yl)-4-fluorobenzene

InChI

InChI=1S/C9H10ClF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3

InChI-Schlüssel

JEPCEUCSFXJZSV-UHFFFAOYSA-N

Kanonische SMILES

CC(CCl)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.